1-[(4-fluorophenyl)sulfonyl]-N-(4-methoxybenzyl)-3-piperidinecarboxamide
Description
The exact mass of the compound this compound is 406.13625655 g/mol and the complexity rating of the compound is 608. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-N-[(4-methoxyphenyl)methyl]piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O4S/c1-27-18-8-4-15(5-9-18)13-22-20(24)16-3-2-12-23(14-16)28(25,26)19-10-6-17(21)7-11-19/h4-11,16H,2-3,12-14H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDJVIMJNLDMHIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[(4-fluorophenyl)sulfonyl]-N-(4-methoxybenzyl)-3-piperidinecarboxamide , also known by its DrugBank accession number DB02429, is a synthetic small molecule with potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : CHFNOS
- Molecular Weight : 308.33 g/mol
- IUPAC Name : N-[(4-fluorophenyl)methyl]-4-sulfamoylbenzamide
- CAS Number : Not available
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the sulfonamide group is significant for its inhibitory activity against certain enzymes, such as urease and acetylcholinesterase (AChE).
Biological Activity Overview
- Antibacterial Activity
-
Enzyme Inhibition
- The compound has been evaluated for its inhibitory effects on AChE and urease. Inhibitors of AChE are crucial for treating conditions like Alzheimer's disease, while urease inhibitors can be beneficial in managing urinary infections and kidney stones . The IC values reported for related compounds suggest significant potency, indicating that this compound might exhibit similar efficacy.
- Anticancer Potential
Table 1: Summary of Biological Activities
Case Study: Enzyme Inhibition
In a study evaluating a series of sulfonamide derivatives, compounds similar to this compound demonstrated strong inhibitory activity against urease, with IC values significantly lower than those of standard drugs . This suggests that the compound could serve as a lead for developing new urease inhibitors.
Q & A
Basic Research Questions
Q. What are the critical factors in optimizing the synthetic route for 1-[(4-fluorophenyl)sulfonyl]-N-(4-methoxybenzyl)-3-piperidinecarboxamide?
- Methodological Answer : Synthesis requires multi-step reactions, including sulfonylation of the piperidine core and coupling with the 4-methoxybenzyl group. Key factors include:
- Catalysts : Lewis acids (e.g., AlCl₃) or bases (e.g., triethylamine) to enhance sulfonylation efficiency .
- Solvents : Polar aprotic solvents like DMF or methanol improve reaction homogeneity and yield .
- Temperature Control : Reactions often proceed at 60–80°C to balance reaction rate and side-product formation .
- Purity Monitoring : Thin-layer chromatography (TLC) or HPLC ensures intermediate purity before proceeding to subsequent steps .
Q. How is the compound’s structural integrity validated during synthesis?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : ¹H/¹³C NMR confirms regioselective sulfonylation and absence of positional isomers .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., ~359.40 g/mol) and detects trace impurities .
- X-ray Crystallography : Resolves stereochemical ambiguities in the piperidine ring and sulfonyl group orientation .
Q. What preliminary assays are recommended to assess its biological activity?
- Methodological Answer : Prioritize:
- Enzyme Inhibition Assays : Test against serine hydrolases or kinases, given the sulfonamide group’s affinity for catalytic sites .
- Cellular Viability Assays : Use cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects at 1–10 µM concentrations .
- Binding Affinity Studies : Surface plasmon resonance (SPR) quantifies interactions with target proteins like carbonic anhydrase .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies improve target specificity?
- Methodological Answer :
- Substituent Variation : Replace the 4-fluorophenyl group with chloro or methyl analogs to assess steric/electronic effects on binding .
- Piperidine Modifications : Introduce sp³-hybridized nitrogen or methyl groups to enhance metabolic stability .
- Docking Simulations : Use Schrödinger Suite or AutoDock to predict interactions with binding pockets (e.g., hydrophobic vs. polar residues) .
Q. What analytical strategies resolve contradictions in reported biological data?
- Methodological Answer :
- Dose-Response Curves : Replicate assays across multiple labs to confirm IC₅₀ consistency (e.g., 4 µM vs. 10 µM discrepancies) .
- Off-Target Profiling : Utilize kinome-wide screens or proteome microarrays to identify unintended targets .
- Metabolite Identification : LC-MS/MS detects degradation products that may interfere with activity .
Q. How can in vivo pharmacokinetics be optimized for this compound?
- Methodological Answer :
- Formulation : Use PEGylated liposomes or cyclodextrin complexes to enhance aqueous solubility .
- Bioavailability Studies : Measure Cmax and AUC in rodent models after oral/intravenous administration .
- CYP450 Inhibition Assays : Identify metabolic liabilities using human liver microsomes .
Q. What computational tools predict its drug-likeness and toxicity?
- Methodological Answer :
- ADMET Prediction : SwissADME or ProTox-II evaluates permeability, CYP interactions, and hepatotoxicity .
- Quantum Mechanics (QM) : Gaussian 16 calculates electrostatic potential maps to optimize sulfonamide reactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
